3-Methyl-1-phenyl-2-phospholene 1-oxide

Phospholene oxide synthesis McCormack cycloaddition Isomer separation

Specify CAS 707-61-9 precisely for reproducible catalytic performance in MDI carbodiimidization (Ea 60.4 kJ/mol) and intramolecular Wittig reactions. The 2-isomer and methyl substituent critically govern regioselectivity; non-specific substitution compromises synthesis outcomes. Available in ≥95% HPLC purity; inquire for bulk.

Molecular Formula C11H13OP
Molecular Weight 192.19 g/mol
CAS No. 707-61-9
Cat. No. B1583447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-2-phospholene 1-oxide
CAS707-61-9
Molecular FormulaC11H13OP
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC1=CP(=O)(CC1)C2=CC=CC=C2
InChIInChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
InChIKeyYMKWWHFRGALXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenyl-2-phospholene 1-oxide (CAS 707-61-9): Core Structural and Synthetic Identity for Procurement Validation


3-Methyl-1-phenyl-2-phospholene 1-oxide (CAS 707-61-9, molecular formula C11H13OP, molecular weight 192.19 g/mol) is a heterocyclic phosphine oxide characterized by a 2,3-dihydro-1H-phosphole ring bearing a 4-methyl substituent and an N-phenyl group [1]. It serves as a versatile intermediate and catalyst in organic synthesis, with established roles in intramolecular aza-Wittig cyclizations, polymerization reactions, and the preparation of phospha sugar anticancer agents . Commercial availability spans multiple purity grades—85% technical grade, ≥94%, and ≥95% (HPLC)—from major suppliers such as Sigma-Aldrich, Thermo Scientific Chemicals (Alfa Aesar), TCI, and AKSci, with physical specifications including a melting point range of 57–66°C, boiling point of 150–155°C at reduced pressure, and refractive index n20/D 1.5707 .

Why Generic 'Phospholene Oxide' Procurement Fails: Isomer-Dependent Reactivity and Physical Property Differentiation


Indiscriminate substitution of 3-methyl-1-phenyl-2-phospholene 1-oxide with structurally related phospholene oxides—including its 3-isomer, non-methylated analogs, or alternative phosphine oxides—is scientifically unsound due to quantifiable differences in double-bond position (affecting regioselectivity in cycloadditions), catalytic activation energy, and downstream derivative activity. The 2-isomer (double bond at C2–C3) and 3-isomer (double bond at C3–C4) exhibit distinct spectroscopic signatures and require separate synthetic routes [1]. Furthermore, the methyl substituent at C4 modulates the electronic environment of the phosphorus center, directly impacting catalytic performance in carbodiimide formation and aza-Wittig reactions relative to the unmethylated 1-phenyl-2-phospholene 1-oxide [2]. Procurement without rigorous isomer specification introduces uncontrolled variables that compromise experimental reproducibility and regulatory documentation.

3-Methyl-1-phenyl-2-phospholene 1-oxide: Quantitative Differential Evidence Versus Closest Comparators


Isomeric Selectivity in 1,4-Cycloaddition: 2-Isomer vs. 3-Isomer Synthesis Outcomes

The 1,4-cycloaddition of isoprene with phenylphosphonous dichloride followed by hydrolysis produces predominantly 3-methyl-1-phenyl-2-phospholene 1-oxide with only small amounts of the 3-isomer, enabling facile isolation of pure 2-isomer by fractional crystallization. In contrast, the analogous reaction using phenylphosphonous dibromide yields isomerically pure 3-isomer [1]. A patent-scale synthesis achieved a 99.1% yield for the 2-isomer under optimized conditions with 2,6-di-tert-butyl-4-methylphenol in chloroform at 65°C for 24 h [2].

Phospholene oxide synthesis McCormack cycloaddition Isomer separation

Carbodiimide Formation Catalysis: Activation Energy Comparison

3-Methyl-1-phenyl-2-phospholene 1-oxide catalyzes the conversion of 4,4′-methylenediphenyl diisocyanate (MDI) to polycarbodiimide with an activation energy (Ea) of 60.4 ± 3.0 kJ mol⁻¹, determined by linearized Arrhenius analysis of kinetic data obtained between 50 and 80°C in ortho-dichlorobenzene [1]. This value differs by only 4.6 kJ mol⁻¹ from that reported for monoisocyanate-based carbodiimide formation, demonstrating consistent catalytic efficiency independent of isocyanate substitution pattern [1].

Polycarbodiimide synthesis Isocyanate chemistry Kinetic analysis

Catalytic Aza-Wittig Cyclization: Precatalyst Efficiency in Base-Free Conditions

In a base-free, phosphane-catalyzed intramolecular Wittig reaction for benzoxepinone synthesis, 3-methyl-1-phenyl-2-phospholene 1-oxide functions as a precatalyst that, upon in situ reduction with trimethoxysilane and benzoic acid, generates the active phosphane species [1]. This methodological approach avoids external base and enables a straightforward two-step synthesis of benzoxepinones [1].

Aza-Wittig reaction Phosphine oxide catalysis Base-free cyclization

Phospha Sugar Anticancer Activity: Derivative Potency Versus Clinical Comparator

3-Methyl-1-phenyl-2-phospholene 1-oxide serves as the starting material for the synthesis of 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide, which exhibited superior antitumor activity against U937 and K562 leukemia cell lines compared to the clinical agent Glivec (imatinib) in an MTT assay [1]. The presence of the methyl substituent at C3 of the phospholene ring is critical for generating the brominated phospholane derivative with enhanced potency.

Phospha sugars Anticancer agents Leukemia cell lines

Physical Property and Purity Grade Differentiation for Procurement

Commercial suppliers offer 3-methyl-1-phenyl-2-phospholene 1-oxide at distinct purity grades with corresponding physical property specifications: 85% technical grade (Sigma-Aldrich, containing 5% dichloromethane impurity, refractive index n20/D 1.5707) ; ≥94% assay by GC (Thermo Scientific/Alfa Aesar, melting point 57–66°C) ; and ≥95% by HPLC (AKSci, TCI, melting point 64°C, boiling point 155°C/0.1 kPa) .

Phospholene oxide Purity specification Analytical grade

NMR and Spectroscopic Fingerprint Differentiation from 3-Isomer

Isomerically pure 3-methyl-1-phenyl-2-phospholene 1-oxide and its 3-isomer were characterized by ¹H NMR (60 and 270 MHz), ³¹P NMR, ¹³C NMR, IR, Laser Raman, and mass spectrometry, providing a complete spectroscopic fingerprint for unambiguous isomer confirmation [1]. The ³¹P NMR chemical shift for the 2-isomer is distinct from that of the 3-isomer, enabling rapid quality control assessment of isomer purity upon receipt.

NMR spectroscopy Isomer identification Quality control

Procurement-Driven Application Scenarios for 3-Methyl-1-phenyl-2-phospholene 1-oxide


Polycarbodiimide Foam Modification in Polyurethane Manufacturing

Utilize 3-methyl-1-phenyl-2-phospholene 1-oxide as a catalyst for the conversion of 4,4′-methylenediphenyl diisocyanate (MDI) to polycarbodiimide at 50–80°C, leveraging the reported activation energy of 60.4 ± 3.0 kJ mol⁻¹ for process optimization and kinetic modeling [1]. This application directly addresses the need for carbodiimide-modified isocyanates in the polyurethane foam industry, where precise control of crosslinking and foam properties is required.

Base-Free Synthesis of Benzoxepinone Heterocycles

Employ the compound as a precatalyst for intramolecular base-free Wittig cyclizations to access benzoxepinones in a two-step sequence [2]. This scenario is particularly relevant for medicinal chemistry laboratories synthesizing oxygen-containing seven-membered heterocycles where base-sensitive functional groups preclude traditional Wittig conditions.

Precursor for Halogenated Phospha Sugar Anticancer Candidates

Use 3-methyl-1-phenyl-2-phospholene 1-oxide as the starting material for the preparation of 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide and related brominated phospholane derivatives, which have demonstrated superior in vitro antitumor activity against leukemia cell lines U937 and K562 relative to Glivec [3]. This application is essential for research groups developing novel phosphorus-containing heterocycles as potential anticancer therapeutics.

Isocyanate Conversion to Carbodiimides for Polymer and Coating Applications

Apply the compound as a carbodiimidating catalyst at 0.5–5 wt% loading relative to isocyanate content, operating at temperatures of 120–200°C, to generate carbodiimide-functionalized intermediates for polycarbodiimide coatings, adhesives, and hydrolysis stabilizers [4]. This established industrial application underscores the compound's utility in materials science beyond laboratory-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-phenyl-2-phospholene 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.